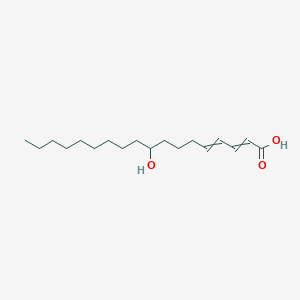![molecular formula C18H14N2O4 B14453367 4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 75001-05-7](/img/structure/B14453367.png)
4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and a naphthalene carboxylic acid moiety. Its molecular formula is C19H14N2O4.
Vorbereitungsmethoden
The synthesis of 4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with 3-oxo-3,4-dihydronaphthalene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydrazinylidene group, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with proteins, affecting their function. The methoxyphenyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in target molecules. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
75001-05-7 |
|---|---|
Molekularformel |
C18H14N2O4 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
3-hydroxy-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14N2O4/c1-24-13-8-6-12(7-9-13)19-20-16-14-5-3-2-4-11(14)10-15(17(16)21)18(22)23/h2-10,21H,1H3,(H,22,23) |
InChI-Schlüssel |
DDFXCEPZAVWPTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
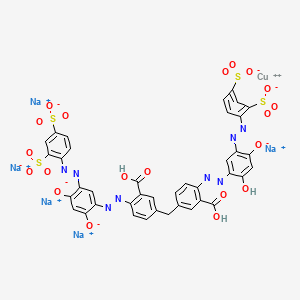





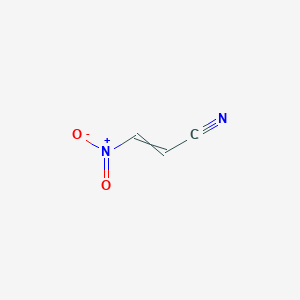
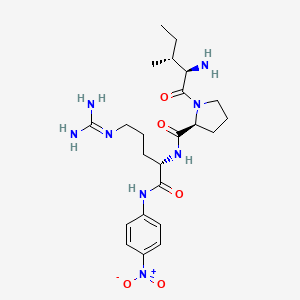

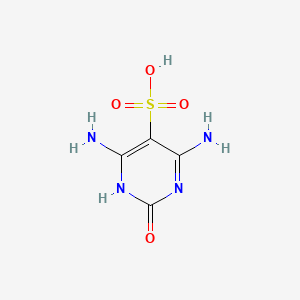
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
